molecular formula C11H18N4O B2479533 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine CAS No. 1895995-97-7

1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine

Cat. No. B2479533
CAS RN: 1895995-97-7
M. Wt: 222.292
InChI Key: IZOHPRQYNUJSAS-UHFFFAOYSA-N
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Description

1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as IPP or IPPA and is a pyrazolyl-pyrrolidine derivative.

Mechanism of Action

The mechanism of action of IPP involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2, IPP can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
IPP has been found to have a variety of biochemical and physiological effects. It has been shown to induce G1 cell cycle arrest and inhibit the expression of various genes involved in cell proliferation and survival. IPP has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.

Advantages and Limitations for Lab Experiments

IPP has several advantages for lab experiments. It is relatively easy to synthesize, and its high yield makes it cost-effective for use in research. However, IPP has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

IPP has shown promising results in preclinical studies, and there is a need for further research to determine its potential therapeutic applications. Some possible future directions for research on IPP include:
1. Clinical trials to evaluate its safety and efficacy in humans.
2. Studies to investigate its potential use in combination with other anticancer drugs.
3. Investigations into its mechanism of action and its effects on other cellular processes.
4. Studies to evaluate its potential use in other diseases, such as inflammatory disorders and fungal infections.
Conclusion:
In conclusion, 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a chemical compound with significant potential for use in scientific research. Its antitumor, anti-inflammatory, and antifungal properties make it a promising candidate for the development of new therapies. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of IPP involves the reaction of 1-isopropyl-1H-pyrazol-4-amine and pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of IPP as a white crystalline solid with a high yield.

Scientific Research Applications

IPP has been extensively studied for its potential therapeutic use in various diseases. It has been found to have significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. IPP has also been shown to have anti-inflammatory and antifungal properties.

properties

IUPAC Name

(4-amino-2-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8(2)15-10(9(12)7-13-15)11(16)14-5-3-4-6-14/h7-8H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOHPRQYNUJSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)N)C(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine

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